1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS No.:
Cat. No.: VC15923622
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O |
|---|---|
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 1-(6-amino-7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
| Standard InChI | InChI=1S/C11H13BrN2O/c1-7(15)14-3-2-8-5-11(13)10(12)4-9(8)6-14/h4-5H,2-3,6,13H2,1H3 |
| Standard InChI Key | KVBPIXSUFKPYOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCC2=CC(=C(C=C2C1)Br)N |
Introduction
1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often studied in medicinal chemistry for their potential therapeutic applications. This compound features a bicyclic structure with an amino group and a bromine atom, which contribute to its unique chemical properties.
Synthesis and Reactivity
The synthesis of 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through multiple synthetic routes, highlighting the versatility of this compound. These methods typically involve the formation of the isoquinoline ring followed by the introduction of the amino and bromo substituents. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 147497-32-3 | Lacks amino substitution; simpler structure |
| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 891782-60-8 | Different bromination position; no amino group |
| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | 1109230-25-2 | Similar structure but with bromine at different site |
| 6-Amino-7-chloroisoquinoline | Not specified | Chlorine instead of bromine; different halogen effect |
| 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione | 21724-96-9 | Different core structure; pyrrole instead of isoquinoline |
This comparison highlights how structural modifications can influence the properties and potential applications of these compounds.
Safety and Handling
While specific safety data for 1-(6-Amino-7-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is limited, compounds in this class can pose hazards similar to those of other organic chemicals. Handling should be done with caution, using appropriate protective equipment and following standard laboratory safety protocols.
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